Dithranol (Standard)

In Vitro Enzyme Inhibition Glucose-6-phosphate Dehydrogenase

Standardizing antipsoriatic research is challenging due to high variability in anthrone potency and stability. This standardized Dithranol (Anthralin) directly addresses these issues by providing a benchmark mitochondrial poison for reproducible inhibition of oxidative phosphorylation. - Achieves sustained therapeutic responses, exemplified by a PASI reduction from 9.1 to 4.7 at 8 weeks in clinical models. - Serves as a reliable active comparator for evaluating novel Vitamin D analogs, retinoids, or biologics. - Enables combination studies (e.g., with tazarotene) to investigate accelerated mechanisms, yielding a final PASI of 2.8 vs 4.8 with monotherapy. Supplied with verified purity and stability data to ensure lot-to-lot consistency for your critical R&D programs.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 480-22-8
Cat. No. B1221193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithranol (Standard)
CAS480-22-8
Synonyms1,8 Dihydroxy 9 anthrone
1,8,9-Anthracenetriol
1,8-Dihydroxy-9(10H)-anthracenone
1,8-Dihydroxy-9-anthrone
Anthraforte
Anthralin
Anthranol
Cignolin
Cygnoline
Dihydroxyanthranol
Dithranol
Dithrocream
Ditranol FNA
FNA, Ditranol
Lasan
Micanol
Psoradrate
Psoricrème
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
InChIInChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
InChIKeyNUZWLKWWNNJHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
not soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Dithranol (Anthralin) Procurement Overview


Dithranol (CAS 480-22-8), also known as anthralin, is a synthetic hydroxyanthrone derivative [1]. It is a free radical-generating mitochondrial poison that induces apoptosis in hyperproliferative keratinocytes [2]. As a standard antipsoriatic agent, it is widely used in topical formulations for psoriasis vulgaris, exerting its therapeutic effect primarily through inhibition of mitochondrial respiration and induction of oxidative stress [3].

Workflow Mitochondrial dysfunction & oxidative stress studies
Model Hyperproliferative keratinocyte apoptosis
Selection Light-protected, high-purity procurement

Dithranol Substitution Risks


In-class anthrones such as chrysarobin and synthetic analogs like butantrone exhibit markedly different potency, stability, and irritation profiles despite structural similarities [1]. Substituting dithranol without validation can lead to inconsistent experimental outcomes due to its unique mitochondrial mechanism of action, which is not fully replicated by its metabolites or prodrugs [2]. The following quantitative evidence demonstrates why dithranol remains the benchmark for antipsoriatic anthrone research and why procurement of standardized dithranol is critical for reliable, comparable results.

Anthrone analogs (chrysarobin, butantrone) Potency and irritation profiles differ; may not replicate dithranol's acute mitochondrial inhibition.
Metabolites (anthraquinone, dimer) Lack electron-donor mitochondrial mechanism; much weaker respiratory inhibition.
Prodrugs (triacetoxyanthracene) Require hydrolysis activation; variable conversion adds assay variability.

Dithranol vs. Analogs: Quantitative Evidence


Superior G6PDH Inhibition vs. Prodrug

In a head-to-head in vitro comparison, dithranol demonstrated 10-fold greater inhibition of pure glucose-6-phosphate dehydrogenase (G6PDH) compared to 6-hydroxy-2-oxobenzoxathiole [1]. Furthermore, dithranol exhibited stronger G6PDH inhibition in human skin homogenates compared to triacetoxyanthracene, a prodrug that requires hydrolysis for activation [2].

G6PDH Inhibition vs. Prodrug
Head-to-head
10-fold greater pure G6PDH inhibition; stronger inhibition in skin homogenate vs. triacetoxyanthracene.
Reported enzyme inhibition difference may support assay consistency.
Pure G6PDH enzyme assay; human skin homogenate.
In Vitro Enzyme Inhibition Glucose-6-phosphate Dehydrogenase Prodrug Comparison

Efficacy and Irritation vs. Butantrone

In a 30-patient randomized, right-left comparison study, equimolar concentrations (3% dithranol vs. 4% butantrone) produced almost equal antipsoriatic activity [1]. However, dithranol caused significantly more skin staining (p<0.05) during weeks 2-10, while butantrone exhibited a delayed, progressive irritation profile that caused Koebner-like deterioration in some patients after weeks of uneventful use [1]. Short-contact irritation experiments confirmed that 0.1% and 0.5% dithranol produced markedly stronger increases in blood flow and erythema than butantrone concentrations up to 3.9% [2].

Efficacy & Irritation vs. Butantrone
Head-to-head
Equimolar concentrations (3% dithranol vs. 4% butantrone) showed almost equal activity; dithranol caused significantly more staining and acute irritation.
Reported irritation profile provides controlled inflammatory endpoint context.
30-patient bilateral comparison; short-contact therapy.
Clinical Psoriasis Irritation Staining Analog Comparison

Sustained PASI Reduction vs. Calcipotriol

In a multicenter, randomized, parallel-group trial of 478 patients, dithranol short-contact therapy (30 min daily) reduced mean PASI score from 9.1 to 4.7 after 8 weeks, while calcipotriol ointment (50 µg/g twice daily) reduced PASI from 9.4 to 3.4 over the same period [1]. The difference in mean improvement was 1.6 (95% CI 0.5-2.7) favoring calcipotriol [1]. A more recent 2023 study of 186 patients reported that 21.5% of anthralin-treated patients achieved PASI-75 at 12 weeks, compared to 43% with calcipotriol (p=0.001) [2].

Sustained PASI Reduction vs. Calcipotriol
Head-to-head
8-week mean PASI: 9.1→4.7 (dithranol) vs. 9.4→3.4 (calcipotriol); difference 1.6 (95% CI 0.5-2.7). 12-week PASI-75: 21.5% vs. 43% (p=0.001).
Reported slower-onset, sustained endpoint context without rebound.
Multicenter RCT; 478 and 186 patients.
Clinical Psoriasis Area and Severity Index PASI Vitamin D Analog Efficacy

Accelerated PASI Reduction with Tazarotene

In a randomized, prospective study of 50 psoriatic patients (PASI>10), dithranol monotherapy reduced PASI from 18.5 to 4.8, whereas combination therapy with tazarotene reduced PASI from 17.2 to 2.8, demonstrating significantly faster healing with the combination [1]. The combination therapy also increased irritation as measured by clinical score and laser Doppler imaging [1].

Combination with Tazarotene
Head-to-head
Monotherapy PASI 18.5→4.8; combination PASI 17.2→2.8. Faster healing with increased irritation.
Supports combination mechanism endpoint studies.
Randomized study; 50 patients with PASI>10.
Combination Therapy Retinoid Tazarotene PASI Synergy

Photochemical Instability and Handling

Dithranol exhibits significant photodegradation in solution, with complete decomposition in acetone exposed to light and air within 4 days, producing the quinone (20%) and other degradation products [1]. In aqueous buffer (pH 7.5, 37°C, light-protected), dithranol decomposed completely within 4 hours, forming the 10,10'-dimer (40%) [2]. Photostability studies confirm strong dependency on solvent/excipient, with acetone showing the most rapid degradation under light [3].

Photochemical Instability
Class-level
Complete decomposition in acetone (light/air) within 4 days; aqueous buffer decomposition within 4 hours at 37°C, forming dimer.
Mandates light-protected, fresh preparation for reproducibility.
Solvent-dependent photodegradation; data to verify.
Stability Photodegradation Formulation Quality Control

Unique Mitochondrial Mechanism vs. Metabolites

Anthralin inhibits mitochondrial oxygen uptake in the presence of ADP and substrate, inhibits ATP synthesis without affecting ATP hydrolysis, and depletes mitochondria of ATP [1]. In contrast, anthralin dimer is a much weaker inhibitor of mitochondrial functions, and anthraquinone is almost inactive [1]. Anthralin acts as an electron donor to inner mitochondrial membrane redox components and has an oligomycin-like effect, a mechanism not shared by its metabolites [1].

Mitochondrial Mechanism vs. Metabolites
Reported
Anthralin inhibits ADP-stimulated respiration, depletes ATP, acts as electron donor; dimer much weaker, anthraquinone almost inactive.
Mechanism distinct from degradation products; pure compound required for mechanistic studies.
Rat liver mitochondria; human keratinocytes.
Mechanism of Action Mitochondria Oxidative Phosphorylation Electron Transport Chain

Dithranol Application Scenarios


Mitochondrial Dysfunction In Vitro Studies

Use dithranol as a reference mitochondrial poison to induce ATP depletion and reactive oxygen species generation in keratinocyte cultures [1]. Its unique mechanism, distinct from metabolites, ensures reproducible induction of oxidative phosphorylation inhibition, making it ideal for screening novel cytoprotective agents or studying energy metabolism in hyperproliferative cells [1].

Clinical Comparator for Novel Antipsoriatics

Dithranol's well-characterized, slower-onset but sustained PASI reduction (e.g., 9.1 to 4.7 at 8 weeks) and predictable acute irritation profile make it a robust active comparator for evaluating new vitamin D analogs, retinoids, or biologic therapies in randomized controlled trials [2]. Its distinct side effect profile allows for differentiated safety assessments [3].

Combination Therapy with Retinoids

Dithranol combined with tazarotene achieves accelerated PASI reduction (final PASI 2.8 vs 4.8 with monotherapy), supporting its use in synergistic combination studies to explore enhanced therapeutic mechanisms and reduced treatment duration [4]. This application is particularly relevant for developing optimized topical regimens for moderate-to-severe plaque psoriasis.

Stability and Formulation Development

Dithranol's extreme photochemical instability (complete decomposition in 4 days under light/air in acetone) necessitates specialized formulation approaches, such as encapsulation in liposomes or ethosomes [5]. It serves as a model compound for evaluating novel drug delivery systems designed to protect light-sensitive actives and control release kinetics [6].

Application
Selection Property
Validation Focus
Mitochondrial dysfunction models
Reference mitochondrial poison
ATP depletion & ROS endpoints
Psoriasis model comparator studies
Established PASI endpoint profile
Slower-onset comparator kinetics
Combination mechanism studies
Synergistic model-response context
PASI acceleration endpoints
Photostability formulation research
Photodegradation-prone compound
Light-protected formulation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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